Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate
Description
Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate is a biphenyl-based compound featuring a methyl ester at position 3, an amino group at position 4', and a fluorine substituent at position 3' of the biphenyl scaffold. These compounds are often explored as intermediates in drug discovery, particularly for targeting protein-protein interactions (e.g., c-Myc inhibition) . The amino and fluorine substituents confer unique electronic and steric properties, influencing solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
methyl 3-(4-amino-3-fluorophenyl)benzoate |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-13(16)12(15)8-10/h2-8H,16H2,1H3 |
InChI Key |
VYXFOKMDARXQOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro substituent can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the interactions of biphenyl derivatives with biological systems.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. Withdrawing Groups: The amino group (NH₂) at position 4' in the target compound acts as an electron donor, enhancing nucleophilic aromatic substitution (NAS) reactivity compared to the electron-withdrawing nitro (NO₂) or chloro (Cl) groups in analogs . This makes the target compound more suitable for further functionalization. Fluorine at position 3' provides metabolic stability and modulates lipophilicity, similar to its role in the 4'-fluoro-3-hydroxy analog .
Steric and Solubility Considerations :
Biological Activity
Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features an amino group, a fluoro group, and a carboxylate moiety, which contribute to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃FNO₂. The presence of functional groups such as the amino (-NH₂) and fluoro (-F) enhances the compound's lipophilicity and bioavailability, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in metabolic pathways. The amino group may interact with active sites of enzymes, while the fluoro group can enhance binding affinity.
- Receptor Interaction : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Nucleophilic Substitution : The amino group allows for nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.
Biological Activity Studies
Research has focused on the biological activity of methyl biphenyl derivatives, including this compound. Here are some key findings:
Anticancer Activity
Studies have shown that biphenyl derivatives exhibit significant anticancer properties. For instance, in vitro tests on cancer cell lines such as MCF-7 (breast cancer) have demonstrated that related compounds can induce apoptosis and disrupt cell cycle progression.
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 2.56 ± 0.13 | MCF-7 | Induces apoptosis |
| Compound B | 0.34 ± 0.10 | HCT116 | Cell cycle arrest |
Table 1: Anticancer activity of biphenyl derivatives
Inhibition Studies
The compound has been investigated for its potential to inhibit protein-protein interactions critical in cancer progression. For example, derivatives similar to this compound have been studied for their ability to disrupt c-Myc-Max dimerization, a crucial step in oncogenic signaling pathways.
Case Studies
Several studies have explored the biological activity of biphenyl derivatives:
- Study on c-Myc Inhibition : Research conducted by Chauhan et al. demonstrated that specific methyl biphenyl derivatives could inhibit c-Myc-Max interactions effectively. This inhibition led to reduced proliferation in cancer cell lines.
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various methyl biphenyl compounds against MCF-7 cells using the MTT assay. Results indicated that certain derivatives showed promising cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
